molecular formula C15H11N7O B2599361 N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351588-70-9

N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2599361
CAS No.: 1351588-70-9
M. Wt: 305.301
InChI Key: WOOMUGKZKFHQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains several nitrogen-containing rings, which are likely to contribute to its reactivity. The presence of the amide group (-CONH2) could also influence its behavior, as amides can participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can act as a nucleophile in substitution reactions, and the amide group can be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

Based on its structure, we can predict that this compound is likely to be solid at room temperature. Its solubility would depend on the solvent used, but given the presence of several polar groups in the molecule, it’s likely to be soluble in polar solvents .

Scientific Research Applications

Antimicrobial and DHFR Inhibition Activity

A novel series of pyrazole analogues, including hydrazones and pyrazolo[4,3-c]-pyridazines, was synthesized and screened for their in vitro antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. Compounds incorporating the benzenesulphonamide moiety demonstrated broad-spectrum antimicrobial activity, with some derivatives exhibiting excellent DHFR inhibitory capabilities, suggesting potential for further modification and use in medicinal applications (Othman et al., 2020).

Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including derivatives of pyridine and indazole, are noted for their versatility as synthetic intermediates and their biological importance. These compounds have been highlighted for their significant roles in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, demonstrating the wide-ranging utility of such molecules in advanced chemistry and drug development investigations (Li et al., 2019).

Antimicrobial and Analgesic Activities

Pyrazolo[3,4-d]pyridazines have shown good antimicrobial, anti-inflammatory, and analgesic activities, highlighting their potential as versatile synthons in organic synthesis and as leads for developing new therapeutic agents. These findings support the continued exploration of pyrazole derivatives for diverse biological applications (Zaki et al., 2016).

Antiviral Activities

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been explored, with certain compounds displaying significant antiviral activities against bird flu influenza (H5N1). This suggests a potential route for the development of new antiviral drugs, emphasizing the importance of pyrazole derivatives in antiviral research (Hebishy et al., 2020).

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further developed and optimized. Alternatively, it could be used as a starting point for the synthesis of new compounds .

Properties

IUPAC Name

N-(1H-indazol-6-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O/c23-15(18-11-3-2-10-9-16-19-13(10)8-11)12-4-5-14(21-20-12)22-7-1-6-17-22/h1-9H,(H,16,19)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOMUGKZKFHQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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